(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol
Description
(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with a benzyl group and a 2-hydroxyethylamino moiety at the 1-position. The stereochemistry at the propan-2-ol carbon is specified as (S)-configuration, which may influence its physicochemical properties and biological interactions. This compound shares structural similarities with β-adrenergic receptor ligands and spasmolytic agents, though its specific pharmacological profile remains less documented compared to analogs .
Properties
IUPAC Name |
(2S)-1-[benzyl(2-hydroxyethyl)amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-11(15)9-13(7-8-14)10-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZASGKCLVFJBX-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCO)CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN(CCO)CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Amino Alcohol Backbone: This can be achieved through the reaction of an epoxide with an amine under basic conditions to form the amino alcohol.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid and then separating them.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.
Scientific Research Applications
(S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It can be used as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-1-(Benzyl(2-hydroxyethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of amino-propanol derivatives, where variations in substituents significantly alter activity and properties. Key analogs include:
Key Observations :
- Substituent Effects: The presence of electron-donating groups (e.g., methoxy in ) enhances adrenoceptor binding affinity, while bulky aromatic groups (e.g., benzyl) may improve membrane permeability .
- Chirality : The (S)-configuration in the target compound contrasts with racemic mixtures (e.g., (2R,S)- analogs in ), which often show divergent biological activities due to stereoselective receptor interactions .
Pharmacological Activity Comparison
Limited direct data exist for the target compound, but inferences can be drawn from structurally related molecules:
Notable Findings:
Physicochemical and Analytical Data
Spectroscopic data for the target compound are unavailable, but analogs provide benchmarks:
Insights :
- Piperidine-containing analogs () show distinct NMR shifts due to cyclic amine geometry, unlike the acyclic target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
